Procyclidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.84e-03 g/L

Synonyms

Canonical SMILES

Procyclidine is an anticholinergic medication primarily utilized in the management of drug-induced parkinsonism, acute dystonia, akathisia, and various forms of Parkinson's disease. It functions by blocking the action of acetylcholine, a neurotransmitter involved in muscle control, thereby alleviating symptoms such as muscle stiffness, tremors, and spasms associated with these conditions. Procyclidine is also effective in reducing extrapyramidal symptoms caused by antipsychotic medications .

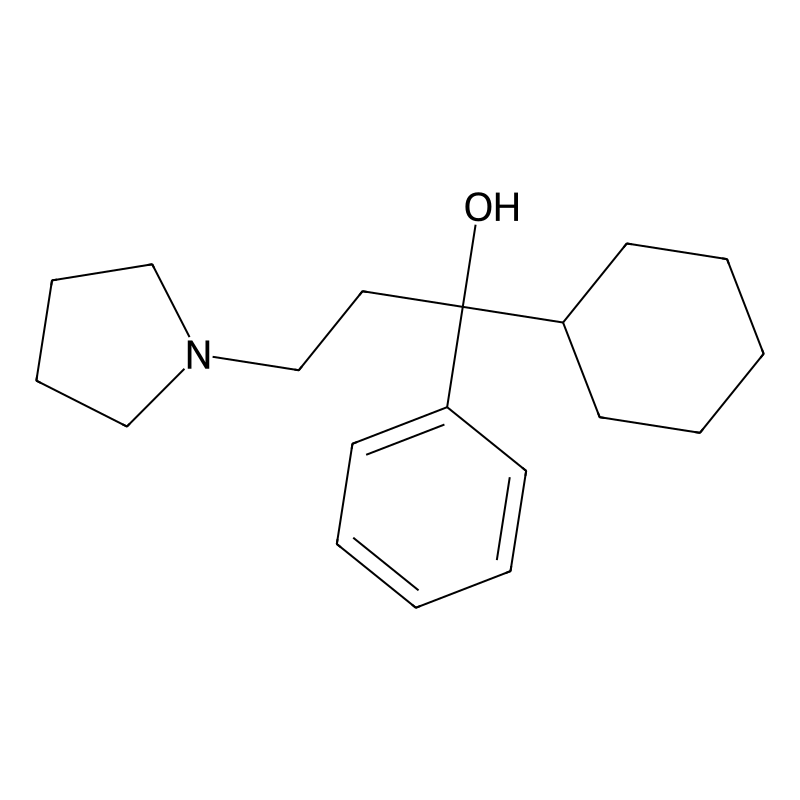

The chemical structure of procyclidine is characterized by its formula and a molar mass of approximately 323.90 g/mol. It is known chemically as 1-cyclohexyl-1-phenyl-3-pyrrolidinopropan-1-ol .

The synthesis of procyclidine can be achieved through multiple methods, with one common approach involving the preparation of 3-(1-pyrrolidino)propiophenone as an intermediate. This compound is then reacted with phenylmagnesium bromide to form a carbinol derivative. Subsequent catalytic hydrogenation allows for selective reduction, leading to the formation of procyclidine .

Another method includes the direct reaction of cyclohexylamine with an appropriate ketone precursor under controlled conditions to yield procyclidine .

Procyclidine is primarily used in clinical settings for:

- Treatment of Parkinson's Disease: It helps manage symptoms such as tremors and muscle stiffness.

- Management of Extrapyramidal Symptoms: It is effective against drug-induced movement disorders caused by antipsychotic medications.

- Acute Dystonia: Procyclidine can alleviate muscle contractions and spasms associated with this condition .

Additionally, it may be prescribed off-label for other movement disorders where cholinergic imbalance is suspected.

Procyclidine interacts with several other medications and substances. Notably, it can enhance the effects of other anticholinergics and may have additive effects when combined with antihistamines or other drugs that cause sedation. Caution is advised when used alongside medications that affect heart rhythm or those that may exacerbate urinary retention due to its anticholinergic properties .

Potential interactions include:

- Antipsychotics: May lead to increased risk of extrapyramidal symptoms if not monitored.

- Antihistamines: Increased sedation and dry mouth.

- Other Anticholinergics: Heightened risk of side effects such as confusion and hallucinations .

Procyclidine shares structural and functional similarities with several other anticholinergic agents used for similar therapeutic purposes. Below are some comparable compounds:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Trihexyphenidyl | C₁₉H₃₁NO | Parkinson's disease | More selective for M1 receptors |

| Benztropine | C₂₁H₂₃N | Parkinson's disease | Dual action as an anticholinergic and dopaminergic agent |

| Biperiden | C₁₈H₂₃N | Parkinson's disease | More potent antagonist at M1 receptors |

| Orphenadrine | C₁₈H₂₃N | Muscle spasms | Additional analgesic properties |

Procyclidine stands out due to its specific application in managing drug-induced parkinsonism while also being effective against acute dystonia without significantly affecting rigidity or bradykinesia . Its unique pharmacokinetic profile allows for flexibility in administration routes (oral, intramuscular, intravenous) which can be advantageous in various clinical scenarios.

The conformational behavior of procyclidine is predominantly governed by the dynamic interplay between its cyclohexyl and pyrrolidine ring systems, which constitute the primary structural framework of the molecule [6] [7]. These two saturated ring systems exhibit distinct conformational preferences that significantly influence the overall molecular geometry and biological properties.

Cyclohexyl Ring Conformational Dynamics

The cyclohexyl moiety in procyclidine adopts the energetically favored chair conformation as its predominant form [6] [7]. X-ray crystallographic studies of sila-procyclidine analogs have confirmed that the cyclohexyl ring maintains a stable chair geometry with minimal deviation from ideal tetrahedral bond angles [6] [7]. The conformational stability is characterized by:

- Energy barrier for chair-to-boat interconversion: 10-12 kcal/mol [8]

- Preferred dihedral angles maintaining staggered conformations [6]

- Minimal ring strain in the chair conformation [7]

The chair conformation provides optimal spatial arrangement for the phenyl and pyrrolidinylpropyl substituents, minimizing steric interactions while maximizing molecular stability [6] [7].

Pyrrolidine Ring Puckering Dynamics

The five-membered pyrrolidine ring exhibits characteristic envelope puckering with dynamic equilibrium between Cγ-exo and Cγ-endo conformations [8] [9]. This conformational flexibility is critical for the biological activity of procyclidine, as it allows the nitrogen atom to adopt optimal orientations for receptor binding [8] [9].

Conformational analysis reveals:

- Puckering amplitude: Variable between 0.2-0.4 Å [8]

- Energy difference between exo and endo forms: 2-4 kcal/mol [8]

- Ring flexibility facilitating receptor interactions [9]

The pyrrolidine ring's conformational dynamics are influenced by the electronic properties of the nitrogen atom and the steric environment created by the propyl chain linkage [8] [9].

Electronic Structure Modeling via Density Functional Theory Calculations

Computational studies employing Density Functional Theory (DFT) at the B3LYP/6-31G(d) level have provided comprehensive insights into the electronic structure of procyclidine [10] [11] [12]. These calculations reveal the distribution of electron density and molecular orbital characteristics that govern chemical reactivity and intermolecular interactions.

Molecular Orbital Analysis

DFT calculations demonstrate that procyclidine exhibits:

- HOMO localization primarily on the nitrogen atom of the pyrrolidine ring [10] [11]

- LUMO distribution across the aromatic phenyl system [10] [11]

- Moderate HOMO-LUMO gap indicating balanced electronic properties [10] [11]

Charge Distribution and Dipole Moment

Electronic structure modeling reveals:

- Electron-rich centers at nitrogen and oxygen atoms [10] [11]

- Dipole moment varying with molecular conformation [10] [11]

- Polarizable aromatic system contributing to intermolecular interactions [10] [11]

The calculated electronic properties correlate well with experimental observations from spectroscopic studies and crystallographic electron density maps [12] [11].

Chemical Reactivity Parameters

DFT-derived chemical reactivity descriptors include:

- Chemical hardness (η): Moderate value indicating balanced electrophilic/nucleophilic character [10]

- Chemical potential (μ): Typical for tertiary alcohols [10]

- Electrophilicity index (ω): Moderate electrophilicity consistent with muscarinic antagonist activity [10]

Intermolecular Interaction Profiling (Hydrogen Bonding, Van der Waals Forces)

The intermolecular interaction profile of procyclidine encompasses multiple non-covalent forces that determine its solid-state packing, solution behavior, and biological target recognition [6] [13] [7].

Hydrogen Bonding Interactions

Crystal structure analysis reveals intermolecular O-H···N hydrogen bonding as a dominant interaction in the solid state [6] [7]. The hydrogen bonding characteristics include:

- Donor-acceptor distance: 2.8-3.2 Å [6] [7]

- Bond angle: 150-180° for optimal hydrogen bonding geometry [6] [7]

- Interaction energy: 2-3 kcal/mol per hydrogen bond [6] [7]

In the crystal lattice, hydrogen bonding results in:

- Centrosymmetric dimers in racemic crystals [6] [7]

- Infinite chain formation in enantiopure crystals [6] [7]

- Stabilization of specific molecular conformations [6] [7]

Van der Waals Interactions

Weak Van der Waals forces contribute significantly to molecular packing and conformational stability [6] [14] [7]. These interactions involve:

- Cyclohexyl-phenyl interactions: Hydrophobic contact surfaces [6] [7]

- Aromatic π-stacking: Limited due to molecular geometry [14]

- Methylene-methylene contacts: Contributing to chain packing [6] [7]

The Van der Waals interaction profile shows:

- Energy contribution: 0.5-2 kcal/mol per contact [14]

- Distance dependence: r⁻⁶ potential characteristic [14]

- Cumulative effect: Significant for overall molecular stability [6] [7]

Electrostatic and Dipolar Interactions

The polar functional groups in procyclidine generate significant electrostatic interactions:

- Hydroxyl group: Primary site for hydrogen bonding and dipolar interactions [13] [15]

- Pyrrolidine nitrogen: Hydrogen bond acceptor and charge interaction site [13] [15]

- Ionic interactions: Enhanced in hydrochloride salt form [13] [15]

These interactions are characterized by:

- Directional preferences based on lone pair orientations [13] [15]

- Distance-dependent strength following Coulombic potential [13] [15]

- Solvent-mediated effects in solution environments [13] [15]

Collision Cross Section Analysis

Ion mobility spectrometry studies provide experimental validation of molecular geometry through collision cross section (CCS) measurements [16] [17]:

These CCS values confirm the extended molecular geometry predicted by computational models and validate the conformational preferences determined through crystallographic analysis [16] [17].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 4.78 (est)

4.2

Decomposition

Appearance

Melting Point

86 °C

Storage

UNII

Drug Indication

Therapeutic Uses

Procyclidine is used for the adjunctive treatment of all forms of parkinsonian syndrome. In the symptomatic treatment of parkinsonian syndrome, procyclidine appears to relieve muscle rigidity better than it does tremor. The drug may be combined with other agents in the treatment of more severe cases of tremor, fatigue, weakness, and sluggishness and in advanced rigidity. Procyclidine is also used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., phenothiazines) extrapyramidal effects.

Clinical reports indicate that procyclidine often successfully relieves the symptoms of extrapyramidal dysfunction (dystonia, dyskinesia, akathisia, and parkinsonism) which accompany the therapy of mental disorders with phenothiazine and rauwolfia compounds. In addition to minimizing the symptoms induced by tranquilizing drugs, the drug effectively controls sialorrhea resulting from neuroleptic medication. At the same time, freedom from the side effects induced by tranquilizer drugs, as provided by the administration of procyclidine, permits a more sustained treatment of the patient's mental disorder.

Clinical results in the treatment of parkinsonism indicate that most patients experience subjective improvement characterized by a feeling of well-being and increased alertness, together with diminished salivation and a marked improvement in muscular coordination as demonstrated by objective tests of manual dexterity and by increased ability to carry out ordinary self-care activities. While the drug exerts a mild atropine-like action and therefore causes mydriasis, this may be kept minimal by careful adjustment of the daily dosage.

For more Therapeutic Uses (Complete) data for PROCYCLIDINE (13 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N04 - Anti-parkinson drugs

N04A - Anticholinergic agents

N04AA - Tertiary amines

N04AA04 - Procyclidine

Mechanism of Action

Pharmacologic tests have shown that procyclidine hydrochloride has an atropine-like action and exerts an antispasmodic effect on smooth muscle. It is a potent mydriatic and inhibits salivation. It has no sympathetic ganglion- blocking activity in doses as high as 4 mg/kg, as measured by the lack of inhibition of the response of the nictitating membrane to preganglionic electrical stimulation.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

Procyclidine hydrochloride should not be used in angle-closure glaucoma although simple type glaucomas do not appear to be adversely affected.

Use in Children: Safety and efficacy have not been established in the pediatric age group; therefore, the use of procyclidine hydrochloride in this age group requires that the potential benefits be weighed against the possible hazards to the child.

Pregnancy Warning: The safe use of this drug in pregnancy has not been established; therefore, the use of procyclidine hydrochloride in pregnancy, lactation, or in women of childbearing age requires that the potential benefits be weighed against the possible hazards to the mother and child.

For more Drug Warnings (Complete) data for PROCYCLIDINE (12 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: procyclidine; matrix: solutions; procedure: capillary electrophoresis with ultraviolet detection at 200 nm

Analyte: procyclidine; matrix: solutions; procedure: high-performance liquid chromatography with electrochemical oxidation detection

Analyte: procyclidine; matrix: solutions; procedure: high-performance liquid chromatography with chemiluminescence detection; limit of detection: 0.1-1 ug/mL

Clinical Laboratory Methods

Analyte: procyclidine; matrix: blood, biological fluids; procedure: high-performance liquid chromatography with diode array detection and ultraviolet detection at 229 nm

Storage Conditions

Interactions

The efficacy of a combinational prophylactic regimen on the lethality, convulsions, and loss of morphological and functional integrities of the brain induced by an organophosphate soman was investigated in rats. The rats were implanted subcutaneously with osmotic minipumps containing the combinational prophylactic regimen composed of physostigmine, a reversible cholinesterase inhibitor, and procyclidine, an N-methyl-D-aspartate antagonist possessing anticholinergic action, for 3 days, and intoxicated subcutaneously with soman (160 ug/kg, 1.3 LD50). The doses of combinational regimen in minipumps were optimized to achieve 30-35% inhibition of blood cholinesterase activity by physostigmine and 50-100 ng/ml of blood concentrations of procyclidine as clinically available doses, respectively. In comparison, 1-[([4-(aminocarbonyl)pyridinio]methoxy)methyl]-2-[(hydroxyimino)methyl]pyridinium (HI-6, 125 mg/kg) was administered intraperitoneally 30 min prior to the soman challenge in control groups to reduce mortality of rats without affecting convulsions. Soman induced profound limbic convulsions and 30% mortality, leading to increased blood-brain barrier permeability, neural injuries, learning and memory impairments, and physical incapacitation of survived rats pretreated with HI-6. The combinational regimen, at optimal doses without adverse effects on passive avoidance performances (72 ug/kg/hr of physostigmine plus 432 ug/kg/hr of procyclidine), exerted full protective effects against lethality, convulsions, blood-brain barrier opening, brain injuries, learning and memory impairments, and physical incapacitation induced by soman. Taken together, it is suggested that the combination of physostigmine and procyclidine, at adequate doses, could be a choice to provide the victims of organophosphate poisoning with chance of intensive care for survival and neuroprotection.

... Significant protective efficacy of donepezil (2.5 mg/kg) combined with procyclidine (3 or 6 mg/kg) /was observed/ when given prophylactically against a lethal dose of soman (1.6 x LD50) in Wistar rats. No neuropathological changes were found in rats treated with this combination 48 hr after soman intoxication. Six hours after soman exposure cerebral AChE activity and acetylcholine (ACh) concentration was 5% and 188% of control, respectively. The ACh concentration had returned to basal levels 24 h after soman intoxication, while AChE activity had recovered to 20% of control. Loss of functioning muscarinic ACh receptors (17%) but not nicotinic receptors was evident at this time point...

The prophylactic efficacy of a combinational patch system containing physostigmine and procyclidine against soman intoxication was evaluated using dogs. Female beagle dogs (body weights 9-10 kg) were shaved on the abdominal side, attached with a matrix-type patch (7x7 cm) containing 1.5% of physostigmine plus 6% procyclidine for 2 days, and challenged with subcutaneous injection of serial doses (2-10 LD50) of soman. Separately, in combination with the patch attachment, atropine (2 mg/dog) plus 2-pralidoxime (600 mg/dog) or atropine plus 1-[([4-(aminocarbonyl)pyridinio]methoxy)methyl]-2-[(hydroxyimino)methyl]pyridiniu m (HI-6, 500 mg/dog) were injected intramuscularly 1 min after soman poisoning. The LD50 value of soman was determined to be 9.1 ug/kg, and high doses (> or = 1.4 LD50) of soman induced salivation, emesis, defecation and diarrhea, tremors and seizures, and recumbency of dogs, leading to 100% mortality in 24 hr. The prophylactic patch, which led to mean 18.5-18.8% inhibition of blood cholinesterase activity by physostigmine and mean 7.9-8.3 ng/mL of blood concentration of procyclidine, exerted a high protection ratio (4.7 LD50), in comparison with relatively-low effects of traditional antidotes, atropine plus 2-pralidoxime (2.5 LD50) and atropine plus HI-6 (2.7 LD50). Noteworthy, a synergistic increase in the protection ratio was achieved by the combination of the patch with atropine plus HI-6 (9 LD50), but not with atropine plus 2-pralidoxime (5 LD50). In addition, the patch system markedly attenuated the cholinergic signs and seizures induced by soman, especially when combined with atropine plus HI-6, leading to elimination of brain injuries and physical incapacitation up to 6 LD50 of soman poisoning. Taken together, it is suggested that the patch system containing physostigmine and procyclidine, especially in combination with atropine and HI-6, could be a choice for the quality survival from nerve-agent poisoning.

For more Interactions (Complete) data for PROCYCLIDINE (12 total), please visit the HSDB record page.

Dates

Rivastigmine for the treatment of anticholinergic delirium following severe procyclidine intoxication

M W Van Kernebeek, M Ghesquiere, N Vanderbruggen, E Verhoeven, I Hubloue, C L CrunellePMID: 32960128 DOI: 10.1080/15563650.2020.1818768

Abstract

Supralethal poisoning by any of the classical nerve agents is effectively counteracted by procyclidine regimens in rats

Trond Myhrer, Espen Mariussen, Siri Enger, Pål AasPMID: 26318504 DOI: 10.1016/j.neuro.2015.08.012

Abstract

A treatment regimen consisting of HI-6, levetiracetam, and procyclidine (termed the triple regimen) has previously been shown to work as a universal therapy against soman poisoning in rats, since it has capacities to function as both prophylactic and therapeutic measure. The purpose of the present study was to examine whether the triple regimen may have antidotal efficacy against intoxication by other classical nerve agents than soman. The treatment was given 1 and 5 min after exposure to a supralethal dose of nerve agents, and the results showed that the triple regimen successfully prevented or terminated seizures and preserved the lives of rats exposed to 5×LD50 of soman, sarin, cyclosarin, or VX, but solely 3×LD50 of tabun was managed by this regimen. To meet the particular antidotal requirements of tabun, the triple regimen was reinforced with obidoxime and was made to a quadruple regimen that effectively treated rats intoxicated by 5×LD50 of tabun. The rats recovered very well and the majority gained pre-exposure body weight within 7 days. Neuropathology was seen in all groups regardless of whether the rats seized or not. The most extensive damage was produced by sarin and cyclosarin. Differentiation between the nerve agents' potency to cause lesions was probably seen because the efficacious treatments ensured survival of supralethal poisoning. A combination of 2 oximes and 2 anticonvulsants may be a prerequisite to counteract effectively high levels of poisoning by any classical nerve agent.Choice of approaches in developing novel medical countermeasures for nerve agent poisoning

Trond Myhrer, Pål AasPMID: 24820435 DOI: 10.1016/j.neuro.2014.04.011

Abstract

During the establishment of a research branch, all relevant matters encountered will be of interest to study. After having acquired a body of basal knowledge, it becomes possible to derive ideas or hypotheses for further elaboration of information. The purpose of the present study was to show that therapies for nerve agent poisoning based on specific neuropharmacological approaches can have greater probability for being successful than treatment regimens based on fragmental research or serendipitous discoveries. By following the guidelines for research in experimental epilepsy, neuronal target areas for nerve agents have been identified through lesion studies, and critical receptors for pharmacological treatment have been specified through microinfusion studies of rats. Subsequent experimentations have shown that the results achieved from microinfusion studies are transferable to systemic administration. It is demonstrated that a treatment regimen developed through the novel approach is more efficacious than regimens derived from conventional research on countermeasures. A therapy consisting of HI-6, levetiracetam, and procyclidine that has been worked out along the new lines, exerts powerful anticonvulsant capacity and appears to have universal utility as a stand-alone therapy against soman intoxication in rats. It would be of great interest to examine whether the latter findings can be expanded to other animal species than rats and other classical nerve agents than soman.Capacities of metabotropic glutamate modulators in counteracting soman-induced seizures in rats

Trond Myhrer, Espen Mariussen, Siri Enger, Pål AasPMID: 24021536 DOI: 10.1016/j.ejphar.2013.08.024

Abstract

Current treatment of nerve agent poisoning with ionotropic drugs proves inadequate, and alternative treatment strategies are searched for. Based on positive findings with metabotropic glutamate modulators in microinfusion studies, the present study was initiated to examine anticonvulsant effects of MPEP (2-Methyl-6-(phenylethynyl)pyridine hydrochloride), a metabotropic glutamate receptor 5 antagonist, and DCG-IV ((2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine), a metabotropic glutamate receptor 2/3 agonist, when administered systemically in combinations with HI-6 (1-[([4-(aminocarbonyl)pyridino]methoxy)methyl]-2-[(hydroxyimino)methyl]pyridinium) and procyclidine or HI-6 and levetiracetam relative to the combination of HI-6, procyclidine, and levetiracetam. The results showed that MPEP or DCG-IV combined with HI-6 and procyclidine resulted in substantial antidotal efficacy when administered 20 min after onset of seizures elicited by soman. MPEP or DCG-IV combined with HI-6 and levetiracetam did not terminate seizures and preserve lives. When given 20 min before challenge with soman, DCG-IV in combination with HI-6 and procyclidine provided protection, whereas MPEP combined with HI-6 and procyclidine did not. Combinations with metabotropic glutamate receptor modulators did not achieve the same high level of antidotal efficacy as the combination of HI-6, procyclidine, and levetiracetam. MPEP alone inhibited pseudocholinesterase activity in the brain markedly. A positive correlation was found between latency to seizure onset or full protection and level of pseudocholinesterase activity in brain. MPEP and DCG-IV can serve as effective anticonvulsants against nerve agent poisoning when combined with HI-6 and procyclidine. Metabotropic glutamate receptor modulators may represent an alternative or supplement to treatment with ionotropic drugs.Combined drug therapy in the management of granulomatous amoebic encephalitis due to Acanthamoeba spp., and Balamuthia mandrillaris

Huma Kulsoom, Abdul Mannan Baig, Ruqaiyyah Siddiqui, Naveed Ahmed KhanPMID: 24726699 DOI: 10.1016/j.exppara.2014.03.025

Abstract

Granulomatous amoebic encephalitis (GAE) is caused by two protist pathogens, Acanthamoeba spp., and Balamuthia mandrillaris. Although rare, it almost always results in death. In the present study, amoebae were treated with various combinations of clinically-approved drugs, targeting vital cellular receptors and biochemical pathways. The results revealed that among the seven different combinations tested, three proved highly effective against both Acanthamoeba castellanii as well as B. mandrillaris at a concentration of 100μM. These combinations included (i) prochlorperazine plus loperamide; (ii) prochlorperazine plus apomorphine; and (iii) procyclidine plus loperamide. In viability assays, none of the drug-treated amoebae emerged as viable trophozoites, suggesting irreversible amoebicidal effects. Four combinations of drugs tested showed varied potency against A. castellanii and B. mandrillaris at 100μM. The combination of haloperidol and loperamide was highly effective against A. castellanii at 100μM, but potent effects against B. mandrillaris were observed only at 250μM. Digoxin and amlodipine were effective against A. castellanii and B. mandrillaris at 100μM and 250μM, respectively. In contrast, the combination of apomorphine and haloperidol was effective against B. mandrillaris and A. castellanii at 100μM and 250μM, respectively. At 100μM, the combination of procyclidine and amiodarone was effective against neither A. castellanii nor B. mandrillaris. In this case, amoebicidal properties were observed at 750μM for A. castellanii, and 950μM for B. mandrillaris. As these drugs are used clinically against non-communicable diseases, the findings reported here have the potential to be tested in a clinical setting against amoebic encephalitis caused by A. castellanii and B. mandrillaris.Dystonia not dystopia: effects of the legal high, 'Clockwork Orange'

Helen Elizabeth Mackey, Oliver HawksleyPMID: 26660763 DOI: 10.1136/bcr-2015-212934

Abstract

A 27-year-old man presented to hospital after smoking a legal high named 'Clockwork Orange'. He suffered dystonia, acute kidney injury, rhabdomyolysis, lactic acidosis and a troponin rise. He was treated with procyclidine and intravenous fluids.Atraumatic trismus induced by duloxetine: an uncommon presentation of acute dystonia

May Honey Ohn, Jiann Lin Loo, Khin Maung OhnPMID: 33542006 DOI: 10.1136/bcr-2020-237065